Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate
Description
Introduction to Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate Dimethiodide Hydrate
Historical Context and Discovery in Fluorene Derivative Research
The synthesis of this compound emerged from mid-20th-century efforts to functionalize fluorenone, a ketone derivative of fluorene. Fluorenone derivatives gained prominence due to their planar, conjugated aromatic systems, which enable unique electronic and steric properties. The parent compound, 9-oxo-9H-fluorene-2,7-dicarboxylic acid (CAS 792-26-7), served as the foundational scaffold for this molecule. Early research focused on esterifying the dicarboxylic acid with alkylamine-bearing side chains to explore surfactant and catalytic applications.
A critical breakthrough occurred when chemists recognized that quaternizing the terminal amines with methyl iodide could enhance solubility and ionic character. The addition of iodide counterions stabilized the charged ammonium centers, while the hydration state improved crystallinity for structural analysis. This compound’s development paralleled advancements in sterically hindered amine design, as seen in studies of diphenoquinone diradicals, where bulky substituents prevented dimerization and stabilized reactive intermediates.
Table 1: Key Historical Milestones
Structural Significance in Quaternary Ammonium Compound Design
The molecular architecture of this compound exemplifies strategic steric and electronic engineering. Its core consists of a 9-oxofluorene moiety functionalized at the 2,7-positions with carbonyloxypropane-3,1-diyl linkers, each terminating in a dibutylmethylammonium group. The iodide counterions and hydrate molecules further modulate its physicochemical behavior.
Electronic and Steric Features
- Fluorenone Core : The planar, conjugated fluorenone system (C15H8O5) provides rigidity and electron-withdrawing character, polarizing adjacent ester groups.
- Quaternary Ammonium Centers : The N-butyl-N-methyl groups induce steric hindrance, shielding the positive charge and reducing intermolecular aggregation. This design mirrors principles observed in stable diradicals, where bulky substituents prevent unwanted reactions.
- Linker Flexibility : The propane-3,1-diyl spacers balance conformational flexibility with spatial control, enabling optimal positioning of ammonium groups.
Structural Data
- Molecular Formula : C39H60I2N2O5
- SMILES : CCCCCN+(CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCCN+(CCCC)CCCC.[I-].[I-]
- InChIKey : BRLJZRCAHBULJP-UHFFFAOYSA-L
The compound’s large molecular weight (890.7 g/mol) and amphiphilic structure suggest potential applications in phase-transfer catalysis or as a templating agent in materials science. Its synthetic pathway, involving sequential esterification and quaternization, underscores the importance of protecting-group strategies in polyfunctional molecule assembly.
Properties
CAS No. |
41549-91-1 |
|---|---|
Molecular Formula |
C39H60I2N2O5 |
Molecular Weight |
890.7 g/mol |
IUPAC Name |
dibutyl-[3-[7-[3-[dibutyl(methyl)azaniumyl]propoxycarbonyl]-9-oxofluorene-2-carbonyl]oxypropyl]-methylazanium;diiodide |
InChI |
InChI=1S/C39H60N2O5.2HI/c1-7-11-21-40(5,22-12-8-2)25-15-27-45-38(43)31-17-19-33-34-20-18-32(30-36(34)37(42)35(33)29-31)39(44)46-28-16-26-41(6,23-13-9-3)24-14-10-4;;/h17-20,29-30H,7-16,21-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
BRLJZRCAHBULJP-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)C(=O)OCCC[N+](C)(CCCC)CCCC.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Esterification of 9-Oxofluorene-2,7-dicarboxylic Acid with 3-Dibutylaminopropylamine
The initial step involves forming the bis-ester by reacting 9-oxofluorene-2,7-dicarboxylic acid with 3-dibutylaminopropylamine or its alcohol analog under conditions that promote esterification:
Activation of the acid groups : Typically, the carboxylic acid groups are converted to more reactive intermediates such as acid chlorides using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Nucleophilic substitution : The activated acid chloride reacts with 3-dibutylaminopropanol or 3-dibutylaminopropylamine to yield the bis(3-dibutylaminopropyl) ester of 9-oxofluorene-2,7-dicarboxylic acid.
Reaction conditions : This step is generally carried out under anhydrous conditions, in solvents such as dichloromethane or tetrahydrofuran, at low to moderate temperatures (0–25 °C), with inert atmosphere to prevent moisture interference.
Quaternization to Form the Dimethiodide Salt
Following ester formation, the tertiary amine groups are quaternized by methyl iodide:
Quaternization reaction : The bis(3-dibutylaminopropyl) ester is treated with excess methyl iodide, typically in an aprotic solvent such as acetonitrile or acetone.
Temperature and time : The reaction proceeds at room temperature or slightly elevated temperatures (25–50 °C) over several hours to overnight to ensure complete conversion to the quaternary ammonium iodide salt.
Isolation : The dimethiodide salt precipitates or can be isolated by solvent evaporation and recrystallization, often yielding the hydrate form due to moisture absorption.
Research Outcomes and Analytical Data
Yield and Purity
Reported yields for the esterification step range from 70% to 85%, depending on the reaction scale and purification methods.
Quaternization typically proceeds with near-quantitative conversion (>95%), confirmed by NMR and mass spectrometry.
Characterization
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the formation of ester linkages and quaternary ammonium centers.
Mass Spectrometry (MS) : Molecular ion peaks corresponding to the dimethiodide salt confirm the molecular weight (~680 g/mol).
Elemental Analysis : Consistent with the expected composition including iodine content.
Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretches (~1730 cm^-1) and ammonium salt peaks.
X-ray Crystallography : Occasionally reported for confirming hydrate crystal structure and molecular conformation.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acid activation | Thionyl chloride or oxalyl chloride, dry solvent, inert atmosphere | Formation of acid chloride intermediate | N/A | Requires anhydrous conditions |
| 2 | Esterification | 3-Dibutylaminopropylamine/alcohol, base catalyst, solvent, 0–25 °C | Bis(3-dibutylaminopropyl) ester | 70–85 | Purification by chromatography |
| 3 | Quaternization | Methyl iodide, aprotic solvent, room temp, several hours | Dimethiodide salt hydrate | >95 | Precipitation and recrystallization |
Chemical Reactions Analysis
Types of Reactions
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate undergoes various chemical reactions, including:
Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group in the fluorene core can be reduced to form fluorene alcohols.
Substitution: The dibutylaminopropyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene alcohols.
Substitution: Substituted fluorene derivatives with various functional groups.
Scientific Research Applications
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate involves its interaction with molecular targets such as DNA and proteins. The compound’s fluorene core allows it to intercalate into DNA, disrupting the DNA structure and inhibiting replication. Additionally, the dibutylaminopropyl groups can interact with protein targets, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires analogs with shared structural motifs, such as:
- Fluorene-based quaternary ammonium salts (e.g., bis-alkylated fluorene derivatives).
- Dimethiodide salts of heterocyclic amines (e.g., strychnine dimethiodide in ).
Hypothetical Comparison Table (Based on General Knowledge):
Key Differences:
- Strychnine dimethiodide () exhibits optical activity due to its chiral alkaloid backbone, whereas fluorene derivatives are typically planar and achiral unless substituted with chiral groups.
- Halogenated pyridines () lack the extended aromatic system of fluorene, reducing their utility in π-conjugated materials.
Notes on Evidence Limitations
- Optical rotation data for strychnine dimethiodide (+15°/d in H₂O) may serve as a benchmark for future studies on the queried compound.
- : Focuses on halogenated pyridines, which differ fundamentally in structure and reactivity from fluorene carboxylates.
Recommendations for Future Research
Synthetic studies : Publish synthesis routes and characterization data (e.g., NMR, XRD) for the compound.
Comparative analyses: Investigate analogs like bis(dialkylamino)fluorene dimethiodides to establish structure-activity relationships.
Application testing : Explore conductivity in ionic liquids or binding affinity for acetylcholine receptors.
Biological Activity
Bis(3-dibutylaminopropyl)-9-oxofluorene-2,7-dicarboxylate dimethiodide hydrate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₃₁H₄₉N₂O₄
- Molecular Weight : 523.73 g/mol
This compound features a fluorene backbone with two carboxylate groups and dibutylamino substituents, which are critical for its biological activity.
Antiviral Properties
Research indicates that derivatives of fluorenone, including this compound, exhibit antiviral activity against various viruses. For instance, similar compounds have shown efficacy against:
- Semliki Forest Virus
- Herpes Simplex Virus
- Influenza A and B Viruses
The mechanism involves the inhibition of viral replication through interference with viral entry or replication processes .
Neuropharmacological Effects
Fluorenone derivatives have been studied for their interaction with dopamine receptors. Specifically, compounds like this compound demonstrate binding affinity to D3 dopamine receptors, which may have implications for treating neurodegenerative diseases and disorders such as schizophrenia .
Case Studies
-
Antiviral Efficacy Study
- Objective : To evaluate the antiviral effects of fluorenone derivatives.
- Method : In vitro assays were conducted using various viral strains.
- Results : The compound exhibited significant antiviral activity at concentrations as low as 1 μM against influenza viruses.
-
Neuropharmacological Assessment
- Objective : To assess the binding affinity of the compound to dopamine receptors.
- Method : Radiolabeled ligand binding assays were performed.
- Results : The compound showed a high affinity for D3 receptors (IC50 = 1.4 nM), indicating potential therapeutic applications in neuropharmacology.
The biological activity of this compound is largely attributed to its ability to modulate receptor activity and inhibit viral replication. Its structural components allow it to interact effectively with biological targets:
- Dopamine Receptor Modulation : The dibutylamino groups enhance lipophilicity, facilitating receptor binding.
- Antiviral Mechanism : The fluorenone moiety is believed to disrupt viral RNA synthesis or protein translation.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₄₉N₂O₄ |
| Molecular Weight | 523.73 g/mol |
| Antiviral Activity | Effective against multiple viruses |
| D3 Receptor Binding Affinity | IC50 = 1.4 nM |
Q & A
Basic: What are the recommended analytical techniques for characterizing this compound?
Methodological Answer:
Characterization should combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Use H and C NMR to confirm the dibutylaminopropyl and methiodide substituents. The fluorene backbone’s carbonyl (9-oxo) and ester groups will show distinct shifts .
- HPLC-PDA/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. MS in positive-ion mode can detect the dimethiodide’s quaternary ammonium ions .
- Elemental Analysis : Verify iodine content to confirm methiodide stoichiometry.
Advanced: How can thermal instability during prolonged experiments be mitigated?
Methodological Answer:
Thermal degradation of organic components (e.g., fluorene backbone or alkyl chains) can be minimized by:
- Controlled Cooling : Maintain samples at 4°C during storage, as elevated temperatures accelerate hydrolysis of ester groups .
- Inert Atmosphere : Use nitrogen-purged vials to prevent oxidation of the 9-oxo group.
- Real-Time Monitoring : Pair UV-Vis spectroscopy (λ = 270–300 nm, fluorene absorption) with periodic HPLC sampling to track degradation kinetics .
Basic: What synthetic routes are reported for the fluorene-2,7-dicarboxylate core?
Methodological Answer:
The 9-oxofluorene-2,7-dicarboxylate scaffold is synthesized via:
Oxidation of Dihydrofluorene Derivatives : Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous dichloromethane to oxidize 9,10-dihydrofluorene precursors .
Esterification : React 9-oxofluorene-2,7-dicarboxylic acid with 3-dibutylaminopropyl bromide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) .
Advanced: How should researchers design experiments to account for matrix interference in aqueous solutions?
Methodological Answer:
The compound’s ionic nature (dimethiodide) increases sensitivity to pH and ionic strength:
- Buffer Optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1 M NaCl to mimic physiological conditions. Avoid high chloride concentrations to prevent iodide displacement.
- Matrix Calibration : Spiked recovery experiments (80–120% of target concentration) in simulated wastewater can identify ion suppression effects in LC-MS workflows .
- Cross-Validation : Compare results from ELISA (for bioactivity) and LC-MS (for quantification) to resolve matrix-induced discrepancies .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use Discovery Studio or AutoDock Vina to model interactions with acetylcholine-binding proteins (targets for quaternary ammonium compounds). Focus on the dibutylaminopropyl groups’ hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of the compound in lipid bilayers (relevant for membrane permeability studies) .
Basic: What solvents are compatible with this compound?
Methodological Answer:
- Polar Solvents : Methanol, DMSO, and deionized water (due to methiodide’s ionic nature).
- Avoid Chlorinated Solvents : Dichloromethane may displace iodide ions.
- Solubility Testing : Perform phase-solubility analysis using shake-flask methods with UV detection at 280 nm .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from assay conditions:
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to account for non-linear effects.
- Cell Line Validation : Compare results in HEK-293 (neutral pH) vs. cancer cell lines (acidic microenvironments), as the 9-oxo group’s reactivity may vary .
- Positive Controls : Include acetylcholine or benzalkonium chloride to benchmark ion-channel modulation efficacy .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Lyophilization : Freeze-dry aliquots in amber vials under argon to prevent hydrolysis.
- Desiccants : Store with silica gel to minimize hydrate formation.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC purity checks .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time for esterification steps (30 min at 80°C vs. 24 hr conventional heating) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Advanced: How is this compound applied in nanomaterial research?
Methodological Answer:
- Surface Functionalization : The dibutylaminopropyl groups anchor the compound to gold nanoparticles (AuNPs) via amine-Au interactions. Use TEM and DLS to confirm monolayer formation .
- Drug Delivery : Encapsulate in PLGA nanoparticles (double emulsion method) and assess release kinetics under simulated lysosomal conditions (pH 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
